N-[2-(undecanoylamino)ethyl]undecanamide
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Overview
Description
N-[2-(undecanoylamino)ethyl]undecanamide is a synthetic organic compound with the molecular formula C24H48N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(undecanoylamino)ethyl]undecanamide typically involves the reaction of undecanoic acid with ethylenediamine, followed by the acylation of the resulting intermediate with another molecule of undecanoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(undecanoylamino)ethyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(undecanoylamino)ethyl]undecanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s long aliphatic chains make it useful in studying membrane interactions and lipid biochemistry.
Industry: The compound can be used in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(undecanoylamino)ethyl]undecanamide involves its interaction with biological membranes and proteins. The compound’s long aliphatic chains allow it to insert into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. Additionally, the amide groups may interact with specific protein targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(decanoylamino)ethyl]decanamide
- N-[2-(dodecanoylamino)ethyl]dodecanamide
- N-[2-(octanoylamino)ethyl]octanamide
Uniqueness
N-[2-(undecanoylamino)ethyl]undecanamide is unique due to its specific chain length and the presence of two amide groups, which confer distinct chemical and physical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C24H48N2O2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-[2-(undecanoylamino)ethyl]undecanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-17-19-23(27)25-21-22-26-24(28)20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UTHPRQBCDYTNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCC |
Origin of Product |
United States |
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